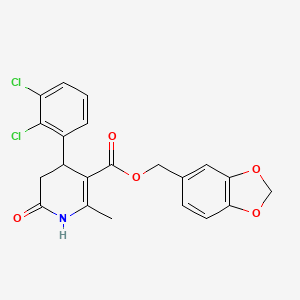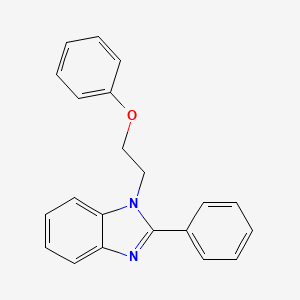
2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-oxoethyl cyclopropanecarboxylate is a compound of significant interest in organic chemistry, particularly in the synthesis of spiro compounds and cyclopropane derivatives.
Synthesis Analysis
- Spiro Compounds Synthesis : Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related derivatives involve diastereoselective cyclopropanation reactions. This synthesis is significant for producing novel pyridyl-substituted analogues and cyclopropa[c]quinoline carboxylic acid derivatives (S. Yong et al., 2007).
- Polysubstituted Tetrahydro Indolone Synthesis : The intramolecular version of the Kulinkovich−de Meijere cyclopropanation reaction leads to the synthesis of several 2-azabicyclo[3.1.0]hexanes, which upon heating with a carboxylic anhydride, yield vinylogous amides and cyclic diketones (Laurent Larquetoux et al., 2004).
Molecular Structure Analysis
- X-Ray Structural Analysis : The relative stereochemistry of key compounds in the synthesis of spiro compounds was determined through single-crystal X-ray structural analysis, crucial for understanding molecular geometry and interactions (S. Yong et al., 2007).
Chemical Reactions and Properties
- Cyclopropanation and Ring-Opening Reactions : Cyclopropanation reactions and subsequent ring-opening under specific conditions are central to the synthesis of derivatives of this compound. These reactions are influenced by factors like temperature, pressure, and catalysts used (P. Harrington & M. Kerr, 1997).
Physical Properties Analysis
- High Pressure and Temperature Reactions : The reactions of cyclopropane derivatives with indoles under hyperbarric conditions indicate the influence of physical parameters like pressure and temperature on the chemical properties of these compounds (P. Harrington & M. Kerr, 1997).
Chemical Properties Analysis
- Reactivity with Indoles : The interaction of cyclopropane derivatives with indoles under different conditions is a crucial aspect of studying the chemical properties of these compounds. These reactions often result in the formation of novel compounds with potential applications in medicinal chemistry and organic synthesis (P. Harrington & M. Kerr, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(8-18-14(17)9-5-6-9)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZCFLGVBYPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5609590.png)
![(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5609592.png)

![4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5609617.png)



![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5609644.png)
![N,2,2-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5609657.png)
![1-(2-aminoethyl)-N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5609669.png)
![5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5609670.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5609672.png)
![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)